2-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
Overview
Description
2-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a cyclohexane ring substituted with a carboxylic acid group and a phenyl group bearing isopropoxycarbonyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-({[3,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
- 2-({[3,5-bis(methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
Uniqueness
2-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is unique due to its specific substituents, which may impart distinct chemical and biological properties. The presence of isopropoxycarbonyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[3,5-bis(propan-2-yloxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO7/c1-12(2)29-21(27)14-9-15(22(28)30-13(3)4)11-16(10-14)23-19(24)17-7-5-6-8-18(17)20(25)26/h9-13,17-18H,5-8H2,1-4H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIORBZSJUAOPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)C2CCCCC2C(=O)O)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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